furan-2-yl[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]methanone
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Overview
Description
2-FURYL[4-(4-NITRO-1H-PYRAZOL-5-YL)PIPERAZINO]METHANONE is a complex organic compound that features a furan ring, a pyrazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL[4-(4-NITRO-1H-PYRAZOL-5-YL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid.
Formation of the Piperazine Ring: The piperazine ring is often introduced through nucleophilic substitution reactions involving appropriate amines and halogenated precursors.
Coupling of the Furan Ring: The furan ring is typically introduced through a coupling reaction with the piperazine derivative, forming the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-FURYL[4-(4-NITRO-1H-PYRAZOL-5-YL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogenated compounds and strong bases or acids are often used.
Cyclization: Cyclization reactions may require specific catalysts and solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2-FURYL[4-(4-NITRO-1H-PYRAZOL-5-YL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-FURYL[4-(4-NITRO-1H-PYRAZOL-5-YL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antibacterial effects.
Pathways Involved: It may inhibit specific signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-FURYL[4-(1H-INDOL-4-YL)PIPERAZINO]METHANONE: This compound has a similar structure but features an indole ring instead of a pyrazole ring.
(5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(2-FURYL)METHANONE: This compound features a fluorophenyl group and is studied for its unique properties.
Uniqueness
2-FURYL[4-(4-NITRO-1H-PYRAZOL-5-YL)PIPERAZINO]METHANONE is unique due to the presence of the nitro group on the pyrazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H13N5O4 |
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Molecular Weight |
291.26 g/mol |
IUPAC Name |
furan-2-yl-[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C12H13N5O4/c18-12(10-2-1-7-21-10)16-5-3-15(4-6-16)11-9(17(19)20)8-13-14-11/h1-2,7-8H,3-6H2,(H,13,14) |
InChI Key |
YFIMMGBHKPVNES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=NN2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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